Dodecane-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

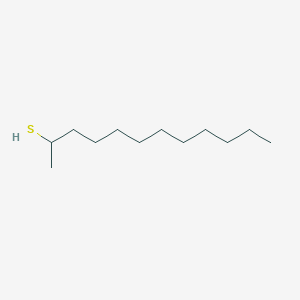

Structure

3D Structure

Properties

IUPAC Name |

dodecane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROXMPKAGAWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932188 | |

| Record name | Dodecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-50-7 | |

| Record name | 2-Dodecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14402-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations Involving Dodecane 2 Thiol

Thiol Oxidation and Disulfide Formation Mechanisms

The oxidation of dodecane-2-thiol to its corresponding disulfide, bis(dodecan-2-yl) disulfide, is a key transformation. This process can be initiated through several pathways, including autoxidation and catalyzed reactions.

Autoxidation Processes and Environmental Factors

Autoxidation of thiols like this compound involves a spontaneous reaction with molecular oxygen, typically proceeding through a free-radical chain mechanism. wikipedia.org This process is often characterized by an induction period followed by an accelerating reaction rate, a hallmark of autocatalysis. wikipedia.org The fundamental steps of this mechanism are:

Initiation: The reaction begins with the formation of a thiyl radical (RS•) from the this compound molecule (RSH). This can be triggered by various factors, including trace metal ions or light.

Propagation: The thiyl radical can then react with oxygen to form a thioperoxyl radical (RSOO•), which can subsequently abstract a hydrogen atom from another this compound molecule to form a hydroperoxide (RSOOH) and a new thiyl radical, thus propagating the chain.

Termination: The reaction ceases when radicals combine to form non-radical species. The primary product of this oxidation is the corresponding disulfide (RSSR).

Several environmental factors can influence the rate of autoxidation. In aqueous environments, factors such as temperature, pH, and the presence of nutrients can play a significant role. nih.govnih.gov For instance, increased temperatures generally accelerate oxidation rates. nih.gov The pH of the medium is also critical, as the deprotonated thiolate form (RS⁻) is more susceptible to oxidation than the protonated thiol (RSH). nih.gov In broader environmental contexts, such as in temperate lakes, the biodegradation and oxidation of related long-chain hydrocarbons have been shown to be limited by both temperature and the availability of inorganic nitrogen and phosphorus. nih.gov

Catalysis by Heavy Metal Ions and Oxidizing Agents (e.g., Peroxides, Persulfate)

The oxidation of this compound can be significantly accelerated by the presence of catalysts, such as heavy metal ions and other oxidizing agents.

Heavy Metal Ions: Transition metal ions, particularly those like copper, are known to be potent catalysts for thiol oxidation. researchgate.net The catalytic cycle often involves the formation of a complex between the metal ion and the thiol, facilitating electron transfer to an oxidant, typically molecular oxygen. The presence of metal complexing agents can inhibit this catalytic activity. researchgate.net Thiol-functionalized materials have a strong affinity for heavy metal ions such as Pb²⁺, Hg²⁺, and Cd²⁺, which can lead to the formation of metal-sulfur bonds and influence the redox behavior of the thiol. nih.gov

Oxidizing Agents:

Peroxides: Hydrogen peroxide (H₂O₂) can oxidize thiols to disulfides. The reaction mechanism has been a subject of detailed study, with evidence suggesting it may not follow a simple S\N2 pathway. nih.govgoogle.comresearch.google Instead, the reaction is thought to be driven by an electrophilic attack of a peroxide oxygen on the sulfur atom, involving significant charge redistribution and a hydrogen transfer process. nih.govresearch.google The presence of iron salts can catalyze the reductive cleavage of peroxides by thiols. acs.org In some cases, the oxidation can proceed further to produce thiolsulfinates, especially in the presence of certain catalysts. nih.gov

A general representation of the oxidation of a thiol to a disulfide by hydrogen peroxide is: 2 RSH + H₂O₂ → RSSR + 2 H₂O

Persulfate: While specific mechanistic studies on the reaction of this compound with persulfate are not readily available, persulfate ions (S₂O₈²⁻) are powerful oxidizing agents known to initiate free radical reactions. It is plausible that the reaction would proceed via the generation of sulfate (B86663) radicals, which would then abstract a hydrogen atom from the thiol to form a thiyl radical, leading to disulfide formation.

Thiol/Disulfide Exchange Mechanisms and Theoretical Insights

Thiol/disulfide exchange is a fundamental reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. This reaction is crucial in various biological and chemical systems. nih.gov

The mechanism is well-established to be an S\N2 nucleophilic substitution. nih.gov The reactive species is the thiolate anion (RS⁻), which attacks one of the sulfur atoms of the disulfide bond. nih.govresearchgate.net This proceeds through a transient, linear trisulfide-like transition state where the negative charge is delocalized over the attacking and leaving sulfur atoms. nih.gov

R'S⁻ + RSSR ⇌ R'SSR + RS⁻

High-level theoretical calculations have provided significant insights into this mechanism. nih.govresearchgate.net These studies confirm that the thiolate is the primary reacting species and that the reaction proceeds through a simple S\N2 transition state. nih.govresearchgate.net The activation energy for this process is influenced by the solvent environment; hydrophobic environments can catalyze the reaction by destabilizing the more localized charge of the reactant thiolate relative to the more distributed charge in the transition state. nih.govresearchgate.net The pKa of the thiol is a key determinant of the reaction rate, as it governs the concentration of the more reactive thiolate anion at a given pH. nih.govharvard.edu

Thiol-Mediated "Click" Chemistry Mechanisms

Thiol-mediated "click" chemistry, particularly the thiol-ene reaction, has emerged as a highly efficient and versatile method for forming carbon-sulfur bonds. wikipedia.org This reaction is characterized by high yields, stereoselectivity, and mild reaction conditions. wikipedia.org

Radical-Mediated Thiol-Ene Reaction Mechanisms

The radical-mediated thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). wikipedia.org The reaction with this compound proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition product. wikipedia.org The key steps are:

Initiation: A radical initiator generates a thiyl radical (RS•) from this compound by abstracting the thiol hydrogen atom. core.ac.uk

Propagation:

The thiyl radical adds to the alkene (ene) at the less substituted carbon, forming a carbon-centered radical intermediate. thieme-connect.de

This carbon-centered radical then abstracts a hydrogen atom from another this compound molecule in a chain-transfer step. core.ac.uk This regenerates the thiyl radical and forms the final thioether product. thieme-connect.de

Termination: The chain reaction is terminated by the combination of two radicals.

This process is highly efficient because the propagation and chain-transfer steps are typically very fast and proceed at comparable rates. thieme-connect.de

Comparison of Photoinitiated and Thermally Initiated Processes

The initiation of the radical thiol-ene reaction can be achieved through either photochemical or thermal methods. thieme-connect.de

Photoinitiated Processes: Photoinitiation involves the use of a photoinitiator that generates radicals upon exposure to UV or visible light. nih.gov This method offers several advantages, including rapid reaction rates at ambient temperature and spatial and temporal control over the reaction. nih.govnih.gov Photoinitiated thiol-ene reactions are generally found to be more efficient, require shorter reaction times for complete conversion, and exhibit a higher tolerance for various functional groups compared to their thermal counterparts. researchgate.net Common photoinitiators are classified as either Type I (cleavage type), such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), or Type II (H-abstraction type), like benzophenone (B1666685) (BP). sci-hub.box Type I photoinitiators are often found to induce the reaction with higher efficiency. sci-hub.box

Thermally Initiated Processes: Thermal initiation employs radical initiators that decompose upon heating to generate radicals. A classic example is 2,2'-azobis(isobutyronitrile) (AIBN), which is typically used at temperatures around 60-80°C. core.ac.uksci-hub.box While effective, thermally initiated reactions can be less efficient and may lead to more side reactions, especially at higher temperatures. sci-hub.box The choice between photoinitiation and thermal initiation often depends on the specific substrates, desired reaction conditions, and the thermal stability of the reactants and products.

Below is a table summarizing the key differences between the two initiation methods.

| Feature | Photoinitiated Process | Thermally Initiated Process |

| Initiation Source | UV or visible light | Heat |

| Initiator Type | Photoinitiators (e.g., DMPA, BP) | Thermal initiators (e.g., AIBN) |

| Reaction Temperature | Typically ambient | Elevated (e.g., 60-80°C) |

| Reaction Rate | Generally faster | Generally slower |

| Efficiency | Higher | Lower, potential for side reactions |

| Control | High spatial and temporal control | Less precise control |

| Functional Group Tolerance | Higher | Can be lower due to high temperatures |

Investigating Selectivity in Alkene Conjugation

The addition of thiols to alkenes, often termed thiol-ene reactions, can proceed through different mechanisms, each with distinct selectivity. The reaction pathway is largely determined by the nature of the alkene substrate. wikipedia.org

When this compound reacts with electron-poor alkenes (e.g., those with conjugated electron-withdrawing groups like esters or ketones), the reaction typically follows a Michael addition mechanism. This conjugate addition is highly regioselective, resulting in the formation of a 1,4-adduct. acsgcipr.org In contrast, the reaction with electron-rich alkenes (such as vinyl ethers) or unactivated alkenes generally proceeds via a free-radical chain reaction. wikipedia.orgusm.edu This radical addition is also highly regioselective and typically yields the anti-Markovnikov product, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org

The selectivity of these reactions makes them powerful tools in synthesis. For instance, the free-radical pathway is advantageous for forming homogeneous polymer networks and can be initiated by light or heat. wikipedia.org

Anion-Mediated Thiol-Michael Addition Mechanisms

The Thiol-Michael addition is a conjugate addition of a thiol to an electron-deficient alkene. This reaction can be efficiently catalyzed by a base, which deprotonates the thiol to form a highly nucleophilic thiolate anion. alfa-chemistry.com

The mechanism proceeds in three main steps: thieme-connect.de

Initiation: A base abstracts the acidic proton from this compound, generating a dodecane-2-thiolate anion.

Propagation: The thiolate anion acts as a nucleophile and attacks the β-carbon of the electron-poor alkene (the Michael acceptor). This 1,4-addition results in the formation of a resonance-stabilized enolate intermediate.

Proton Transfer: The enolate intermediate then abstracts a proton from another molecule of this compound, generating the final thioether product and regenerating the thiolate anion, which can then participate in another reaction cycle.

This process is highly efficient for creating carbon-sulfur bonds. acsgcipr.org

Role of Nucleophile Catalysis and its Impact on Reaction Kinetics

In addition to traditional base catalysis, the Thiol-Michael addition can be catalyzed by nucleophiles such as tertiary amines or phosphines. usm.edu The mechanism for nucleophilic catalysis involves the initial addition of the nucleophilic catalyst to the Michael acceptor, which generates a zwitterionic enolate. This enolate is a strong base that then deprotonates the thiol. thieme-connect.de

The key steps are: thieme-connect.de

The nucleophile attacks the electron-deficient alkene, forming a zwitterionic enolate intermediate.

This intermediate deprotonates a molecule of this compound, creating a thiolate anion and regenerating the catalyst.

The newly formed thiolate anion then proceeds to react via the standard Michael addition pathway.

Nucleophilic catalysis can significantly accelerate the reaction rate compared to catalysis by non-nucleophilic bases of similar strength. Studies have shown that phosphines can be particularly effective, catalyzing the reaction much more rapidly and efficiently than amine catalysts. utexas.edu The reaction kinetics are influenced by the nature of the catalyst, the thiol, and the alkene substrate. For example, more acidic thiols tend to react faster in nucleophile-catalyzed Thiol-Michael additions.

Table 1: Comparison of Catalysts in Thiol-Michael Reactions

| Catalyst Type | General Mechanism | Relative Rate | Key Features |

| Brønsted Base | Deprotonates thiol to form thiolate. | Moderate to Fast | Rate is dependent on base strength (pKa). |

| Nucleophile (e.g., Amine) | Forms a zwitterionic intermediate which then deprotonates the thiol. | Fast | More effective than non-nucleophilic bases of similar pKa. |

| Nucleophile (e.g., Phosphine) | Forms a zwitterionic intermediate which then deprotonates the thiol. | Very Fast | Can be orders of magnitude faster than amine catalysts. |

Cation-Mediated Thiol-Ene Reactions

While radical and anionic pathways are more common, thiol-ene reactions can also be mediated by cations. In the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA), thiols can add to electron-rich alkenes like vinyl ethers. nih.gov

The proposed mechanism involves the protonation of the vinyl ether by the acid catalyst, which generates a highly reactive carbocation intermediate. The nucleophilic sulfur atom of this compound then attacks this carbocation. Subsequent deprotonation of the resulting sulfonium (B1226848) ion yields the final product, which in the case of a vinyl ether substrate, is a thioacetal. nih.gov This cationic pathway provides a method to synthesize thioacetals under acidic conditions, complementing the radical and anionic routes that produce thioethers. nih.gov

Mechanism of Thiol-Isocyanate Addition Reactions

This compound readily reacts with isocyanates in a nucleophilic addition reaction to form a thiourethane linkage. This reaction is highly efficient and is considered a "click" reaction due to its high yield and fast rate, often completing in seconds in the presence of a suitable catalyst. alfa-chemistry.comrsc.org

The mechanism involves the nucleophilic attack of the sulfur atom of the thiol onto the electrophilic carbon atom of the isocyanate group (-N=C=O). The reaction is typically catalyzed by a strong base, which deprotonates the thiol to form a more potent thiolate nucleophile. alfa-chemistry.com This enhances the reaction rate significantly. The resulting intermediate is then protonated to yield the stable thiourethane product.

Surface-Interface Reaction Mechanisms

Adsorption Kinetics and Rearrangement Processes on Metal Surfaces (e.g., Gold)

Thiols, including long-chain alkanethiols like this compound, are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The adsorption process is a complex phenomenon involving chemisorption of the sulfur atom to the gold surface, followed by a rearrangement of the alkyl chains to form a densely packed, ordered layer.

Kinetic studies on the closely related primary thiol, 1-dodecanethiol (B93513), have revealed a two-step adsorption process: acs.org

Initial Fast Adsorption: The first stage involves a rapid chemisorption of thiol molecules onto high-energy sites on the gold surface, such as corners and edges. This initial phase can occur within minutes. acs.org

Slower Rearrangement: The second stage is a much slower process where the adsorbed molecules rearrange on the surface facets. This involves conformational transitions of the alkyl chains from a "lying down" to a "standing up" orientation, allowing for denser packing driven by van der Waals interactions between the chains. This slow rearrangement can take several hours to reach completion. utexas.edu

Table 2: Adsorption Kinetics of Dodecanethiol on Gold Nanocrystals

| Time Period | Ligand Coverage Increase | Adsorption Stage | Adsorption Rate Constant (k) |

| First 20 minutes | 0 to 0.40 | Fast initial adsorption to corner and edge sites | Not specified |

| After 20 minutes | 0.40 to 0.94 | Slower adsorption and rearrangement on surface facets | 0.0132 min⁻¹ |

Data based on the adsorption of 1-dodecanethiol as a model for long-chain alkanethiols. acs.org

Ligand Binding Specificity and Mechanisms on Metal Oxide Nanoparticles (e.g., ZnO, CuO)

The interaction of this compound with the surfaces of metal oxide nanoparticles, such as zinc oxide (ZnO) and copper oxide (CuO), is governed by the affinity of the thiol group for the metal cations on the oxide surface. While specific research on this compound is limited, the binding mechanisms can be inferred from studies on similar long-chain alkanethiols. The thiol sulfur acts as a soft Lewis base, showing a strong affinity for soft Lewis acid metal centers.

On ZnO surfaces, an affinity between thiol groups and the zinc sites has been reported. nih.gov The binding is believed to occur through the formation of a zinc thiolate (Zn-S) bond at the nanoparticle surface. This interaction can lead to the functionalization of the ZnO nanoparticles, modifying their surface properties. For instance, the degradation of dodecane-1-thiol on ZnO films has been observed to follow first-order kinetics, indicating a direct interaction and subsequent reaction on the surface. nih.gov The long alkyl chain of this compound would orient away from the surface, creating a hydrophobic layer that can aid in the dispersion of the nanoparticles in nonpolar solvents.

In the case of CuO nanoparticles, the interaction with thiols is also expected to be strong due to the affinity of sulfur for copper. This can result in the formation of copper thiolate species on the nanoparticle surface. The binding of dodecanethiol to copper-based nanocrystals has been shown to be robust, though this can present challenges in subsequent ligand exchange reactions. acs.orgresearchgate.net The precise binding specificity of this compound on both ZnO and CuO would be influenced by factors such as the nanoparticle crystallinity, surface defects, and the reaction conditions.

Below is a table summarizing the observed degradation kinetics of dodecane-1-thiol on a ZnO film, which provides insight into the reactivity of the thiol with the metal oxide surface.

| Metal Oxide Film | Ligand | Kinetic Model | Degradation Rate |

| ZnO | Dodecane-1-thiol | First-Order | Slower than on TiO2 |

Data adapted from degradation curves fitted to a first-order kinetic model. The relative concentrations are estimated from the area of the νs(–CH2–), νas(–CH2–), and νas(–CH3) bands in the 2800–3000 cm⁻¹ region. nih.gov

Interaction with Defective Metal Oxide Surfaces (e.g., MoS2 Sulfur Vacancy Repair and Functionalization)

This compound can interact with defective metal oxide surfaces, most notably with transition metal dichalcogenides like molybdenum disulfide (MoS₂). The basal plane of MoS₂ is relatively inert, but sulfur vacancies are common defects that act as chemically active sites. researchgate.netarxiv.org Thiols, including this compound, can selectively adsorb at these sulfur vacancies. researchgate.net

The primary interaction involves the thiol sulfur atom bonding to the exposed molybdenum atoms at the vacancy site. researchgate.net This adsorption can lead to two primary outcomes: functionalization of the surface or repair of the vacancy. In the functionalization pathway, the this compound molecule remains bound to the surface, altering its electronic and chemical properties.

In the vacancy repair mechanism, the thiol molecule not only binds to the vacancy but also undergoes a subsequent S-C bond dissociation. researchgate.net This process effectively "heals" the vacancy by incorporating the sulfur atom from the thiol into the MoS₂ lattice. researchgate.netarxiv.org The remaining alkyl fragment can then desorb from the surface. Studies have shown that this vacancy repair can be induced, for example, by the tip of a scanning tunneling microscope (STM). researchgate.net The efficiency of this repair process can be influenced by the structure of the thiol. researchgate.net This interaction is crucial for tailoring the properties of MoS₂ for applications in electronics and catalysis. nih.gov

The proposed general mechanism for sulfur vacancy repair by a thiol (R-SH) is as follows:

Adsorption: The thiol molecule adsorbs onto the MoS₂ surface with the sulfur atom positioned at the sulfur vacancy.

S-H Bond Cleavage: The S-H bond of the thiol is cleaved.

S-C Bond Dissociation: The C-S bond is broken, leaving the sulfur atom in the vacancy and releasing the alkyl fragment.

This process effectively repairs the crystal lattice of the MoS₂ monolayer. arxiv.org

Redox and Cleavage Reactions

Reaction with Hydroperoxides in the Context of Fuel Autoxidation

In the context of fuel autoxidation, such as in jet fuels which are primarily composed of alkanes like dodecane (B42187), the presence of sulfur compounds like this compound can significantly influence the oxidation process. Hydroperoxides (ROOH) are key intermediates in the radical chain reactions of hydrocarbon autoxidation. Thiols are known to react with hydroperoxides in a non-radical, nucleophilic manner. nih.gov

The reaction between a thiol and a hydroperoxide generally proceeds via a nucleophilic attack of the sulfur atom on one of the peroxide oxygens. nih.govresearchgate.net This leads to the cleavage of the weak O-O bond. For this compound, the reaction with a hydroperoxide (R'OOH) would likely yield dodecane-2-sulfenic acid and the corresponding alcohol (R'OH). The sulfenic acid is often unstable and can undergo further oxidation or self-condensation reactions.

Nucleophilic Cleavage of Ether Linkages in Polymeric Systems (e.g., Lignin (B12514952) Models)

Thiols, and more specifically their conjugate bases (thiolates), are potent nucleophiles that can participate in the cleavage of ether linkages, particularly when the ether is activated. nih.govchemistrysteps.commasterorganicchemistry.com This reactivity is highly relevant in the context of biomass conversion, specifically in the depolymerization of lignin. Lignin is a complex polymer rich in aryl ether linkages, with the β-O-4 linkage being the most common. nih.gov

This compound, in the presence of a base to form the dodecane-2-thiolate, can act as a nucleophile to cleave these β-O-4 ether bonds, especially after oxidation of the adjacent α-carbon to a carbonyl group. nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the thiolate attacks the β-carbon, leading to the cleavage of the C-O ether bond. nih.gov

Studies on lignin model polymers have shown that organic thiols can lead to significant depolymerization, with up to 90% of monomer products being cleaved. nih.gov The ability of the thiol to penetrate the complex polymer matrix is crucial for this process. This thiol-mediated cleavage represents a promising strategy for the valorization of lignin into valuable chemicals and fuels. nih.gov

The general scheme for the thiol-mediated cleavage of an α-keto β-O-4 lignin model is as follows:

Deprotonation: The thiol (RSH) is deprotonated by a base to form the more nucleophilic thiolate (RS⁻).

Nucleophilic Attack: The thiolate attacks the β-carbon of the α-keto β-O-4 linkage.

Ether Bond Cleavage: The Cβ-O bond is cleaved, resulting in the formation of a thioether and a phenoxide.

DDQ-Mediated Thiol Reactivity and Thiyl Radical Formation

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a strong oxidizing agent that can react with thiols. The reaction of thiols with DDQ can lead to the formation of disulfides through an oxidative coupling mechanism. This process is believed to involve the formation of a thiyl radical (RS•) as a key intermediate. princeton.edunih.govmdpi.com

When this compound is treated with DDQ, it is expected to undergo a one-electron oxidation to form the dodecane-2-thiyl radical. This highly reactive species can then dimerize to form di(dodecan-2-yl) disulfide.

The formation of the thiyl radical can be represented as: R-SH + DDQ → [R-SH•⁺] [DDQ•⁻] → R-S• + [DDQH•]

The generated thiyl radicals are versatile intermediates in organic synthesis and can participate in various reactions, including addition to unsaturated bonds and hydrogen atom transfer processes. researchgate.netprinceton.edunih.govmdpi.com The reactivity of DDQ with thiols provides a pathway to generate these radicals under relatively mild conditions.

Applications of Dodecane 2 Thiol in Advanced Materials Science and Nanotechnology

Self-Assembled Monolayers (SAMs) Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously by the adsorption of molecules onto a substrate. researchgate.net Thiols, in particular, form robust SAMs on noble metal surfaces, providing a versatile platform for tailoring surface properties at the molecular level. uni-tuebingen.dediva-portal.org

The formation of alkanethiol SAMs on gold, particularly the Au{111} surface, is a widely studied model system. uni-tuebingen.de The process involves immersing a clean gold substrate into a dilute solution of the thiol. sigmaaldrich.com The sulfur atoms bond strongly to the gold, leading to the formation of a dense, quasi-crystalline monolayer. diva-portal.org

For n-dodecanethiol on Au(111), scanning tunneling microscopy (STM) reveals the formation of well-ordered, closely packed structures. acs.org These monolayers often exhibit a c(4 × 2) superlattice built upon a fundamental (√3 × √3)R30° periodicity with respect to the underlying Au(111) lattice. acs.orgcore.ac.uk The structure of these SAMs is not perfectly uniform; they are characterized by domains separated by boundaries and defects such as gold vacancy islands—pits with a depth corresponding to a single gold atom. acs.orgcore.ac.uk The formation of these vacancy islands is a result of the surface reconstruction of the gold being lifted as the thiol molecules adsorb. acs.org

A key application of SAMs is the precise control they offer over surface properties. uni-tuebingen.de The chemical functionality of the organic molecules exposed at the monolayer-ambient interface dictates the final properties of the surface. researchgate.net By choosing appropriate terminal groups, surfaces can be engineered to be hydrophobic, hydrophilic, or to possess other specific chemical affinities. uni-tuebingen.deacs.org

SAMs formed from alkanethiols like dodecane-2-thiol render the surface hydrophobic due to the exposed hydrocarbon chains. nih.gov The dense, ordered packing of the alkyl chains creates a low-energy surface, similar to that of a paraffinic crystal. This modification is evident in contact angle measurements, which quantify surface wettability. nih.govacs.org For example, SAMs of dodecanethiol on gold produce hydrophobic surfaces, and the degree of hydrophobicity is a direct consequence of the well-ordered monolayer. nih.gov

Beyond wettability, SAMs provide a barrier against the environment, enhancing the chemical stability of the underlying substrate. acs.org They can act as protective layers to prevent oxidation or corrosion. worktribe.com This stability is crucial for applications in molecular electronics and biosensors, where a well-defined and stable interface is required. researchgate.netmdpi.com

The molecules within a SAM are not static and can be replaced by other molecules from a surrounding solution, a process known as displacement or exchange. This phenomenon is critical for creating complex or patterned surfaces. mdpi.com Studies have shown that a fully formed SAM of one thiol can be partially or completely displaced when exposed to a solution containing a different thiol. researchgate.net

For example, well-ordered monolayers of 2-adamantanethiolate on Au{111} undergo significant and rapid molecular exchange when exposed to a solution of n-dodecanethiol. acs.orgnih.gov The existing structure of the initial SAM can template the growth of the new domains. acs.orgnih.gov The rate of this displacement is influenced by the quality of the original monolayer; annealed SAMs with fewer defects and larger domains exhibit slower displacement rates. acs.orgnih.gov Similarly, pure n-dodecanethiol SAMs can be completely displaced by other thiols, such as 11-mercaptoundecanoic acid, over time. researchgate.net This process can be monitored using techniques like electrochemical impedance spectroscopy, which measures changes in the monolayer's capacitance as its composition evolves. researchgate.net This dynamic nature allows for the "writing" of patterns into a SAM by using a scanning tunneling microscope tip to selectively replace molecules. researchgate.net

Nanoparticle Functionalization and Stabilization

This compound and its isomer n-dodecanethiol are extensively used as surface ligands in the synthesis of metallic and semiconductor nanoparticles. The thiol group provides a strong anchor to the nanoparticle surface, preventing aggregation and controlling growth, while the alkyl chain ensures dispersibility in non-polar solvents.

Dodecanethiol serves as a crucial capping agent, or stabilizer, in the synthesis of a wide variety of nanoparticles. rsc.orgacs.org Its primary function is to passivate the surface of the growing nanocrystals, preventing uncontrolled growth and subsequent aggregation. acs.org

Gold (Au): The Brust-Schiffrin method, a two-phase synthesis, is a classic example where dodecanethiol is used to produce stable, isolable gold nanoparticles (AuNPs) with core sizes in the range of 1-3 nm. researchgate.net In this method, a gold salt is transferred to an organic solvent and reduced in the presence of the thiol, which simultaneously caps (B75204) the forming particles. researchgate.net Dodecanethiol has also been employed in ligand-exchange processes to create highly monodisperse Au₃₈ clusters. nih.gov

Silver (Ag): Dodecanethiol is a common choice for stabilizing silver nanoparticles (AgNPs) in colloidal solutions. ksu.edu It has been used in methods like the solvated metal atom dispersion (SMAD) technique followed by digestive ripening to produce monodisperse spherical nanoparticles. nih.gov The thiol capping allows the AgNPs to be easily dispersed in various organic solvents. core.ac.ukrasayanjournal.co.in

Platinum (Pt): Dodecanethiol-stabilized platinum nanoparticles (PtNPs) with diameters under 3 nm have been synthesized via a modified two-phase route. acs.orgresearchgate.net The thiol can react with the platinum precursor, and the sequence of reactant addition is critical to successfully forming nanoparticles rather than stable Pt(II)-thiol complexes. acs.orgresearchgate.net

Cadmium Sulfide (B99878) (CdS) and Zinc Sulfide (ZnS): Thiol-containing molecules are widely used to cap semiconductor quantum dots (QDs) like CdS and ZnS. mdpi.comscience.gov Dodecanethiol has been specifically used to synthesize CdS QDs in reverse micelles, where the thiol groups attach to the particle surface, preventing water adsorption and controlling particle growth. researchgate.net Similarly, various thiols are used to create stable, biocompatible ZnS-coated QDs. mdpi.comnih.gov

The choice and concentration of the capping ligand are determining factors for the final characteristics of the nanoparticles.

Size and Morphology: The ratio of the metal precursor to the dodecanethiol capping agent directly influences the resulting nanoparticle size. In the synthesis of AuNPs, varying the Au:S ratio from 1:1 to 6:1 resulted in an increase in the average particle size from approximately 1.7 nm to 5.7 nm. researchgate.net For PtNPs, the size could be controlled by adjusting the time interval at which the dodecanethiol was added during the reduction process, yielding particles of 1.7, 2.2, and 2.4 nm. acs.org The use of dodecanethiol as a capping agent generally favors the formation of smaller, spherical nanoparticles. acs.orgksu.edu

Dispersion Stability: The primary role of the dodecanethiol ligand is to ensure the stability of the nanoparticles in a colloidal dispersion. ksu.educore.ac.uk The sulfur headgroup binds to the metal surface, while the long, non-polar dodecane (B42187) tails extend into the solvent, providing a steric barrier that prevents the particles from aggregating. ksu.edu This allows dodecanethiol-capped nanoparticles to be stable for extended periods and to undergo processes like drying and re-dissolution in non-polar solvents without significant agglomeration. core.ac.uk However, the stability can be affected by the environment; for instance, thiol-coated silver nanoparticles can be susceptible to oxidative disintegration under ambient conditions. researchgate.net

The table below summarizes findings on the effect of dodecanethiol (DDT) as a capping agent on nanoparticle size from various studies.

Tuning Optoelectronic and Magnetic Properties of Functionalized Nanoparticles (e.g., Room Temperature Ferromagnetism in ZnO)

Recent research has demonstrated that surface functionalization of zinc oxide (ZnO) nanoparticles with this compound can induce and enhance room temperature ferromagnetism. researchgate.net Studies on Mn-doped ZnO thin films have shown that functionalization with this compound increases the saturation magnetization by 18%. researchgate.net This phenomenon is attributed to the passivation of surface defects through the formation of Zn-S bonds, which is evidenced by the quenching of visible emission in photoluminescence spectra. researchgate.net The induction of robust room temperature ferromagnetism is linked to the difference in electronegativity between the sulfur atom in the thiol and the ZnO surface. researchgate.net This effect is not limited to thin films, as thiol-capped ZnO nanowires and nanotubes have also exhibited room temperature ferromagnetism. researchgate.netnih.gov The ability to tune the optoelectronic and magnetic properties of nanoparticles through functionalization with molecules like this compound opens up possibilities for their use in spintronic devices. nih.govacs.org

Table 1: Effect of this compound Functionalization on ZnO Properties

| Property | Observation | Reference |

|---|---|---|

| Saturation Magnetization | Increased by 18% in Mn-doped ZnO thin films | researchgate.net |

| Photoluminescence | Quenching of visible emission | researchgate.net |

Polymer Science and Engineering

Polymer Conjugation and End-Group Modification using Thiol-ene Chemistry

Thiol-ene chemistry has become a versatile tool for polymer modification, and this compound is actively used in this context. ugent.bescispace.com This "click" chemistry approach allows for the efficient conjugation and end-group modification of polymers. ugent.bersc.org For instance, polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be modified to have thiol-terminated end groups. ugent.benih.gov These thiol groups can then react with various "ene"-containing molecules. While conjugation with small molecules is highly efficient, polymer-polymer conjugation using this method can be less successful due to competing side reactions like thiol-thiol coupling. ugent.bescispace.com Nevertheless, the high efficiency of thiol-ene reactions with low-molecular-weight thiols makes it a valuable method for creating functional polymers and for surface modifications. ugent.benih.gov

Functionalization of Polymeric Materials (e.g., Porous Monoliths, Polyesters)

This compound plays a crucial role in the functionalization of various polymeric materials, including porous polymer monoliths and polyesters. researchgate.netnih.govnih.gov Porous polymer monoliths, used in chromatography, can be functionalized by reacting thiol-containing monoliths with "ene" monomers via thiol-ene click chemistry. researchgate.netnih.gov This allows for the introduction of dodecyl functionalities, which alters the chromatographic properties of the monoliths, enabling separations in reversed-phase mode. researchgate.netnih.gov

Similarly, polyesters can be functionalized using thiol-ene and thiol-yne chemistry. rsc.orgrsc.org For example, a poly(ester amide) containing vinylidene groups can be reacted with 1-dodecanethiol (B93513) to introduce long alkyl chains, thereby increasing the hydrophobicity of the polymer. rsc.org This post-polymerization modification is performed under mild conditions and allows for the tailoring of the polymer's thermal and solubility properties. rsc.org

Table 2: Functionalization of Polymeric Materials with this compound

| Polymeric Material | Functionalization Method | Effect of Functionalization | Reference |

|---|---|---|---|

| Porous Polymer Monoliths | Thiol-ene "click" chemistry | Introduction of dodecyl groups for reversed-phase chromatography | researchgate.netnih.gov |

| Poly(ester amide)s | Thiol-ene reaction | Increased hydrophobicity and altered thermal properties | rsc.org |

Precursors for Hybrid Organic-Inorganic Materials via Thiol-Isocyanate Reactions

The thiol-isocyanate reaction is another "click" chemistry route that enables the creation of hybrid organic-inorganic materials, and this compound can be a key reactant. acs.orgresearchgate.net This reaction is highly efficient, often proceeding rapidly at room temperature without the need for solvents or expensive catalysts, although a catalyst like DBU can significantly accelerate it. acs.org By reacting a thiol with an isocyanate-containing alkoxysilane, organofunctional silanes can be synthesized. acs.org These silanes can then act as precursors for hybrid materials through hydrolysis and condensation, providing strong bonding to inorganic substrates. acs.org The resulting thiourethane linkage can also introduce additional hydrogen-bonding interactions, potentially influencing the final material properties. acs.org This method expands the library of functional materials beyond those accessible through the more common thiol-ene reaction. acs.orgresearchgate.net

Enhanced Device Performance and Additive Applications

Modification of Hole Injection Layers in Organic Light-Emitting Devices (OLEDs)

In the field of organic electronics, this compound has been utilized to functionalize nanoparticles for modifying the hole injection layer (HIL) in organic light-emitting devices (OLEDs). rsc.orgoled.com Specifically, dodecanethiol-functionalized silver (DT-Ag) nanoparticles have been employed as an HIL. rsc.org The presence of these functionalized nanoparticles at the anode/hole transport layer interface has been shown to significantly enhance the device's electroluminescence intensity by a factor of about 2.23 compared to a control device. rsc.org This enhancement is attributed to the coupling between the excitons in the emissive layer and the localized surface plasmon resonance (LSPR) of the DT-Ag nanoparticles. rsc.org The dodecanethiol serves to create monodisperse nanoparticles suitable for optoelectronic applications. rsc.org This approach demonstrates a promising strategy for improving the efficiency of OLEDs through the plasmonic enhancement provided by functionalized metal nanoparticles. rsc.orgossila.com

Development of Nanoparticle-Based Lubricant Additives

The functionalization of nanoparticles with this compound represents a significant advancement in the formulation of high-performance lubricant additives. This surface modification is crucial for overcoming the inherent challenge of nanoparticle aggregation in non-polar base oils, thereby enabling their effective use in tribological applications. mdpi.comsemanticscholar.org The long hydrocarbon chain of this compound facilitates the dispersion and long-term stability of nanoparticles in lubricating oils, such as synthetic polyalphaolefin (PAO), through van der Waals interactions. nih.govrsc.org

Research has prominently featured the use of dodecanethiol to modify zinc sulfide (ZnS) nanoparticles for use as an antiwear additive. nih.govrsc.orgresearchgate.net In this application, the thiol group serves a dual purpose. Firstly, it can act as a sulfur source during the synthesis of the ZnS nanoparticles. nih.govrsc.org Secondly, the dodecanethiol molecule attaches to the nanoparticle surface, where its long alkyl chain acts as a protective layer, preventing aggregation and ensuring the nanoparticles remain suspended in the oil. nih.gov This results in a lubricant that is both stable and optically transparent. rsc.orgresearchgate.net

Studies have demonstrated that dodecanethiol-modified ZnS nanoparticles, with a nominal diameter of approximately 4 nm, significantly enhance the antiwear and friction-reducing properties of base oils. nih.govresearchgate.net When added to a PAO base oil at concentrations of 0.5 wt% or 1.0 wt%, these functionalized nanoparticles have shown exceptional friction and wear protection. rsc.orgresearchgate.net

Detailed research findings have quantified the remarkable performance of these additives. The key findings from a study investigating dodecanethiol-modified ZnS nanoparticles in PAO4 base oil are summarized below.

| Additive | Concentration (wt%) | Wear Reduction vs. Neat PAO4 | Additional Wear Reduction vs. ZDDP |

| Dodecanethiol-modified ZnS NPs | 0.50 | ~98% | ~63% |

| Dodecanethiol-modified ZnS NPs | 1.00 | ~98% | 40-70% |

| Zinc Dialkyldithiophosphate (ZDDP) | Not specified | >95% | N/A |

This table presents data compiled from studies on dodecanethiol-modified ZnS nanoparticles. nih.govrsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies of Dodecane 2 Thiol Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of dodecane-2-thiol, MD simulations have been instrumental in understanding the conformational behavior of these molecules on nanoparticle surfaces and the interactions between coated nanoparticles.

MD simulations have revealed that dodecanethiol molecules self-assemble into distinct bundles on the surface of gold nanoparticles, creating an incomplete monolayer with voids. mit.edu The interdigitation of dodecanethiol chains from neighboring nanoparticles can fill these voids, enhancing the van der Waals interactions between the ligands. mit.edu The orientation and ordering of these ligand chains are not static. For instance, studies on dodecanethiol-capped gold nanoparticle supracrystals have shown that the ligand chains can adopt a preferential orientation on the nanoparticle surface. acs.org

| Parameter | Observation | Source(s) |

| Assembly on Nanoparticle Surface | Forms independent bundles creating an incomplete monolayer with voids. | mit.edu |

| Inter-nanoparticle Ligand Interaction | Interdigitation of chains from neighboring nanoparticles fills voids. | mit.edu |

| Chain Orientation | Can adopt a preferential orientation on the nanoparticle surface. | acs.org |

| Effect of Photoexcitation | Induces disorder but can transiently increase overall homogeneity. | acs.org |

| Effect of Temperature | Increased temperature leads to greater flexibility and mobility of the SAMs. | mit.edu |

The interactions between dodecanethiol-coated nanoparticles are critical for the assembly of nanoparticle superlattices. MD simulations have been employed to study the pair potential of mean force between these nanoparticles, both in a vacuum and in the presence of solvent vapors like water. researchgate.netaip.orgnih.govresearchgate.netarxiv.org

When exposed to water vapor, a rapid condensation of water molecules occurs on the surface of the dodecanethiol-ligated gold nanoparticles. researchgate.netaip.orgnih.govresearchgate.netarxiv.org This leads to the formation of mobile water clusters that can coalesce into larger clusters. researchgate.netaip.orgnih.govresearchgate.netarxiv.org These water clusters can bridge two nanoparticles, creating an adhesive force that alters the shape of the pair-potential of mean force. researchgate.netaip.orgnih.govresearchgate.netarxiv.org This "wet" interaction results in a slightly deeper and wider asymmetric potential well compared to the "dry" interaction in a vacuum. aip.orgnih.gov This change in the interaction potential is consistent with experimental observations of a decrease in the Young's modulus of a monolayer of these nanoparticles upon exposure to humidity. researchgate.netaip.orgnih.govresearchgate.netarxiv.org The presence of solvents can also induce structural changes in close-packed monolayers, such as a decrease in the lattice constant, which in turn affects the conductance of the nanoparticle network. researchgate.net

| Condition | Effect on Inter-nanoparticle Interaction | Key Findings | Source(s) |

| Vacuum | Governed by van der Waals interactions between ligand chains. | The potential of mean force is dependent on ligand coverage. | osti.gov |

| Water Vapor | Alters the pair-potential of mean force. | Water molecules condense to form clusters that bridge nanoparticles, creating an adhesive force. The potential well becomes deeper and wider. | researchgate.netaip.orgnih.govresearchgate.netarxiv.org |

| Immersion in Solvents (e.g., Ethanol, Tetrahydrofuran) | Induces a decrease in the lattice constant of close-packed monolayers. | Leads to an increase in the conductance of the nanoparticle monolayer. | researchgate.net |

MD simulations have been used to investigate the thermodynamic properties of dodecanethiol SAMs on gold nanocrystallites. gatech.edu These simulations show that compact, passivating monolayers are formed on the facets of the nanocrystallites. gatech.edu The melting temperatures of these monolayers are close to that of bulk dodecane (B42187), and the latent heat of melting has been estimated to be approximately 20 kJ/mol per thiol molecule. gatech.edu

The ordering and disordering of these monolayers are dynamic processes. A reversible order-disorder transition has been observed in superlattices of dodecanethiol-capped gold nanocrystals when cooled below the melting temperature of dodecanethiol. researchgate.net This transition is attributed to the solidification of the ligand shells. researchgate.net Disordering can also be induced by external factors such as light pulses, which can create transient disorder in the system. acs.org Furthermore, the presence of disordered domains within dodecanethiol monolayers can allow for the adsorption of surface oxygen species. nih.gov

| Thermodynamic Property/Mechanism | Finding | Source(s) |

| Melting Temperature of Monolayer | Close to the melting temperature of bulk dodecane (C12H26). | gatech.edu |

| Latent Heat of Melting | Estimated to be ~20 kJ/mol per thiol molecule. | gatech.edu |

| Thermal Disordering | A reversible order-disorder transition is observed upon cooling below the melting point of the ligand shells. | researchgate.net |

| Photo-induced Disordering | Light pulses can induce transient disorder in the supracrystal. | acs.org |

| Structural Defects | Disordered domains can facilitate the adsorption of surface oxygen species. | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the reactivity and surface interactions of this compound.

DFT calculations are a valuable tool for investigating the energetics of reactions involving thiols, such as their oxidation by hydroperoxides. whiterose.ac.uk These reactions are complex, and DFT can help to elucidate the underlying mechanisms by calculating the activation energies and transition state geometries. whiterose.ac.ukresearchgate.net For the reaction of thiols with hydroperoxides, it has been shown that the transition state is concerted, with the hydroxyl oxygen atom of the hydroperoxide being transferred to the sulfur as a hydrogen atom moves to form an alcohol. whiterose.ac.uk

| Reactants | Calculated Activation Energy (kcal/mol) | Method | Source(s) |

| Me2S + MeOOH | 32.4 | DFT | whiterose.ac.uk |

| Me2S + tBuOOH | 32.2 | DFT | whiterose.ac.uk |

| Et2S + nBuOOH | 26.1 | DFT | whiterose.ac.uk |

| EtSSEt + nBuOOH | 28.7 | DFT | whiterose.ac.uk |

DFT calculations are widely used to model the adsorption of thiols on various surfaces, providing insights into binding energies, preferred adsorption sites, and the structure of the resulting self-assembled monolayers. conicet.gov.ar For the adsorption of dodecanethiolate on a gold (111) surface, a semiempirical potential based on DFT calculations has been developed to simulate the adsorption behavior. conicet.gov.arresearchgate.net These models can reproduce experimental findings, such as the enhancement of the coverage degree as the nanoparticle diameter decreases. conicet.gov.ar

The adsorption behavior of thiols is highly dependent on the nature of the substrate. DFT calculations have been used to study the adsorption of alkanethiolates on different facets of palladium, showing that the equilibrium coverage and binding energy vary with the crystallographic orientation of the surface. nih.gov In the case of metal oxide nanoparticles, DFT calculations suggest that the dissociative adsorption of thiols occurs by replacing a surface hydroxyl group, and the relative strengths of the metal-sulfur and metal-hydroxyl bonds are key in determining whether adsorption will occur. rsc.org On semiconductor surfaces, DFT has been used to study the binding of ligands, revealing a nonlinear dependence of the surface energy on ligand coverage. researchgate.net

| Substrate | Key Findings from DFT Modeling | Source(s) |

| Au(111) | A semiempirical potential based on DFT can simulate adsorption behavior and agrees with experimental observations of coverage degree. | conicet.gov.arresearchgate.net |

| Pd surfaces | Binding energy and equilibrium coverage of alkanethiolates depend on the crystallographic facet. | nih.gov |

| Metal Oxide Nanoparticles | Thiol adsorption is dictated by the relative strengths of the metal-sulfur and metal-hydroxyl bonds, involving the replacement of surface hydroxyl groups. | rsc.org |

| Semiconductor Nanocrystals | The binding energy per ligand and the resulting surface energy show a nonlinear dependence on surface ligand coverage. | researchgate.net |

Computational Studies of Thiol Reactions with Oxygenates and Other Reactive Species

Computational chemistry provides significant insights into the reaction mechanisms of thiols with various reactive species, which is crucial for understanding their behavior in different chemical environments. While studies focusing specifically on this compound are limited, extensive research on other thiols, such as cysteine and glutathione, offers a foundational understanding of the reactivity of the thiol functional group, which is directly applicable. nih.gov

Thiols can undergo both one-electron and two-electron oxidation pathways when interacting with biologically relevant oxidants. researchgate.net Two-electron oxidation of a thiol by species like hydroperoxides results in the formation of a sulfenic acid. nih.gov Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to study these reactions in detail. For instance, computational studies on the reaction of thiols with hydrogen peroxide (H₂O₂) have elucidated the reaction steps, including the initial two-electron oxidation to yield sulfenic acid, followed by a reaction with another thiol to form a disulfide. nih.gov

The reactivity of the thiol S-H bond is a key factor in these reactions. Density Functional Theory (DFT) calculations are often used to determine thermodynamic descriptors like the Bond Dissociation Energy (BDE) of the S-H bond. The BDE for a typical alkanethiol like methanethiol (B179389) (CH₃S-H) is approximately 87 kcal/mol (366 kJ/mol), which is significantly weaker than the O-H bond in corresponding alcohols (e.g., ~110 kcal/mol for CH₃O-H). wikipedia.org This weaker bond makes thiols susceptible to hydrogen-atom abstraction by free radicals, a common one-electron oxidation pathway. wikipedia.org

Reactive species that can oxidize thiols include:

Reactive Oxygen Species (ROS): Such as hydrogen peroxide, hydroxyl radical (•OH), and superoxide (B77818) radical (O₂•⁻). researchgate.net

Reactive Nitrogen Species (RNS): Such as peroxynitrite. nih.gov

Halogenated Species: Such as hypohalous acids. nih.gov

Computational models have shown that the protein or solvent environment can dramatically affect thiol reactivity, increasing it by factors of 10³–10⁷ compared to free thiols in solution. nih.gov This is often due to the stabilization of the transition state or the modulation of the thiol's pKa. nih.gov

Below is a table summarizing key computational findings on thiol reactivity with various species.

| Reactive Species | Reaction Type | Computational Method | Key Findings |

| Hydrogen Peroxide (H₂O₂) | Two-electron oxidation | QM/MM | Oxidation to sulfenic acid is a key step; the environment significantly impacts reaction rates. nih.gov |

| Hydroxyl Radical (•OH) | One-electron oxidation | DFT | Leads to the formation of a thiyl radical (RS•) via hydrogen atom abstraction. researchgate.net |

| Peroxynitrite (ONOO⁻) | Oxidation | DFT | Reactivity is sensitive to the thiol's pKa value. nih.gov |

| Hypohalous Acid (HOX) | Two-electron oxidation | DFT | A bimolecular reaction leading to sulfenic acid formation. nih.govresearchgate.net |

Integration with Machine Learning for Predictive Chemical Insights

The integration of machine learning (ML) with computational chemistry is a rapidly advancing field that promises to accelerate the discovery and understanding of chemical systems. acs.orgarxiv.orgresearchgate.net For compounds like this compound, ML models can provide predictive insights that would be too computationally expensive to obtain through traditional quantum chemical calculations alone. acs.org

Machine learning models can be trained on large datasets generated from computational chemistry methods (like DFT) to predict a wide range of chemical properties and reaction outcomes. nih.gov This approach combines the accuracy of first-principles calculations with the speed of machine learning algorithms. mpg.de The process typically involves:

Data Generation: Performing high-throughput computational chemistry calculations for a diverse set of molecules, including various thiols, to generate data on properties like reaction energies, activation barriers, bond energies, and pKa values. nih.gov

Feature Engineering: Representing the molecules in a machine-readable format using molecular descriptors or fingerprints that capture their structural and electronic features. mpg.de

Model Training: Using the generated data and molecular representations to train ML models, such as neural networks or support vector machines. researchgate.net

Prediction and Insight: Applying the trained model to predict the properties of new molecules (like this compound) or to explore vast chemical spaces for desired characteristics. acs.org

This "CompChem+ML" approach is particularly useful for tasks such as predicting reaction yields, identifying optimal reaction conditions, and discovering novel catalysts. acs.orgnih.gov For instance, an ML model could be trained to predict the reactivity of different long-chain thiols in catalytic desulfurization processes, helping to identify the most efficient substrates without needing to run expensive simulations or experiments for every candidate.

The table below outlines potential applications of machine learning for gaining predictive insights into thiol chemistry.

| Application Area | ML Model Input | ML Model Output | Potential Insight for this compound |

| Reaction Outcome Prediction | Reactant structures (e.g., this compound and an oxidant), reaction conditions | Reaction yield, major product structure | Predicts the likely products and efficiency of the oxidation of this compound under various conditions. nih.gov |

| Property Prediction | Molecular structure of thiol | pKa, Bond Dissociation Energy (BDE), Redox potential | Rapidly estimates the acidity and radical reactivity of this compound. acs.org |

| Catalyst Design | Catalyst structure, substrate structure | Catalytic activity, selectivity | Identifies promising heterogeneous catalysts for reactions involving this compound. acs.org |

| Accelerating Simulations | Molecular coordinates | Interatomic forces, potential energy | Speeds up molecular dynamics simulations to study the behavior of this compound in complex environments. arxiv.org |

Multiscale Theoretical Modeling in Heterogeneous Catalysis

Understanding the role of this compound in heterogeneous catalysis, either as a reactant, a ligand on a nanoparticle catalyst, or a poison, requires a multiscale modeling approach. researchgate.net Heterogeneous catalysis involves processes that span a wide range of length and time scales, from bond breaking at the quantum level to mass and heat transfer at the reactor level. mpg.dersc.org Multiscale modeling bridges these scales by integrating different computational techniques, each suited for a particular level of description. researchgate.net

A typical multiscale modeling workflow for a catalytic process involving a thiol might include:

Quantum Mechanics (QM): At the smallest scale, methods like Density Functional Theory (DFT) are used to model the active site of the catalyst. These calculations provide detailed information about reaction mechanisms, activation energies, and the electronic structure of intermediates, such as the adsorption of this compound onto a metal surface. udel.edu

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: At the mesoscopic scale, classical force fields (often parameterized using QM data) are used to simulate the collective behavior of thousands of molecules. researchgate.net These simulations can model the diffusion of reactants and products within the porous structure of a catalyst support or the dynamic organization of thiol ligands on a nanoparticle surface. udel.edu

The following table details the different scales and the corresponding modeling techniques used in multiscale simulations of heterogeneous catalysis.

| Scale | Length Scale | Time Scale | Phenomena Modeled | Primary Computational Method |

| Active Site | Angstroms (Å) | Femtoseconds (fs) to Picoseconds (ps) | Adsorption, bond breaking/formation, reaction pathways | Quantum Mechanics (e.g., DFT) researchgate.netudel.edu |

| Catalyst Particle / Surface | Nanometers (nm) to Micrometers (µm) | Nanoseconds (ns) to Microseconds (µs) | Diffusion in pores, surface coverage, ligand dynamics | Kinetic Monte Carlo (kMC), Molecular Dynamics (MD) researchgate.netrsc.org |

| Reactor | Centimeters (cm) to Meters (m) | Seconds (s) to Hours (h) | Heat and mass transport, fluid dynamics, overall conversion | Computational Fluid Dynamics (CFD), Population Balance Models rsc.org |

Environmental Fate and Ecotoxicological Implications of Dodecane 2 Thiol

Environmental Transport and Distribution

The movement and partitioning of Dodecane-2-thiol in the environment are governed by its inherent physicochemical properties. Its long alkyl chain suggests a hydrophobic nature, which significantly influences its behavior in soil, water, and air.

Adsorption to Soil and Sediment Particles

Due to its expected low water solubility and high hydrophobicity, this compound is anticipated to exhibit strong adsorption to organic carbon fractions within soil and sediment. This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a tendency for the chemical to bind to soil particles, which reduces its mobility in the soil column and its bioavailability to aquatic organisms. chemsafetypro.comucanr.edu While specific experimental data for this compound is limited, the Koc for the structurally similar compound n-dodecane has been estimated at 4800, suggesting it has slight mobility in soil. nih.gov Given the presence of the polar thiol group, the Koc of this compound may differ slightly, but the dominance of the C12 alkyl chain suggests it will be largely immobile and persistent in soil and sediment matrices.

Table 1: Estimated Physicochemical Properties Relevant to Environmental Transport

| Property | Value/Estimate | Implication for Transport | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₆S | - | |

| Molecular Weight | 202.40 g/mol | Influences diffusion and volatility | nih.gov |

| Koc (n-dodecane) | ~4800 (Estimated) | Slight mobility in soil, strong adsorption | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | High (Expected) | High potential for bioaccumulation and adsorption | ecetoc.org |

Volatilization from Aquatic Environments

Volatilization is a key process for the transfer of chemicals from water to the atmosphere. This process is governed by the Henry's Law constant, which relates the partial pressure of a chemical in the air to its concentration in water. A higher Henry's Law constant indicates a greater tendency to volatilize. For this compound, the Henry's Law constant has been calculated, providing insight into its likely behavior in aquatic systems.

Table 2: Henry's Law Constants and Volatilization Potential

| Compound | Henry's Law Constant (H) | Temperature Dependence (d(ln H)/d(1/T)) [K] | Volatilization Potential from Water | Reference |

|---|---|---|---|---|

| This compound | 0.88 Pa·m³/mol | 6000 | Moderate to High |

| n-Dodecane | ~830 Pa·m³/mol (8.2 atm·m³/mol) | - | Rapid | nih.gov |

The data indicates that while n-dodecane is expected to volatilize rapidly from water surfaces, this compound also possesses a moderate to high potential for volatilization, making atmospheric transport a relevant environmental pathway. nih.gov

Biodegradation and Chemical Transformation Pathways

Once released into the environment, this compound is subject to various degradation and transformation processes that alter its structure and determine its ultimate fate.

Oxidative Degradation Processes in Environmental Matrices

In the atmosphere, organic compounds are primarily degraded through reactions with photochemically produced oxidants, most notably the hydroxyl radical (•OH), which is often referred to as the "detergent" of the troposphere. wikipedia.orgharvard.edu Vapor-phase this compound is expected to react with these hydroxyl radicals, leading to its atmospheric degradation. nih.gov

In aquatic or terrestrial environments, photochemical oxidation can also occur. Studies on self-assembled monolayers of n-dodecanethiol on gold surfaces have shown that UV photolysis in the presence of air quantitatively oxidizes the thiol to its corresponding sulfonate. rsc.org Similarly, research on related compounds, such as chlorinated dodecanes, demonstrates that they can be degraded in water through advanced oxidation processes involving hydroxyl radicals (e.g., H₂O₂/UV systems). researchgate.net These findings suggest that a primary oxidative fate of this compound in environmental matrices is the conversion of the thiol group to more oxidized sulfur species.

Table 3: Potential Oxidative Degradation Pathways for this compound

| Environmental Matrix | Primary Oxidant | Transformation Process | Expected Product(s) | Reference |

|---|---|---|---|---|

| Atmosphere (Vapor Phase) | Hydroxyl Radical (•OH) | Photooxidation | Oxidized organic compounds, potentially sulfonates | nih.govharvard.edu |

| Aquatic/Surface Environments | Hydroxyl Radical (•OH), UV Light | Photochemical Oxidation | Dodecanesulfonic acid/sulfonates | rsc.orgresearchgate.net |

Anaerobic Biotransformation Studies of Related Alkane Compounds

In anoxic environments, such as deep sediments or contaminated groundwater, anaerobic biodegradation becomes the dominant biological degradation pathway. While specific studies on this compound are scarce, research on the related alkane, n-dodecane, provides a valuable model for its potential biotransformation.

Studies on sulfate-reducing bacterial enrichment cultures have demonstrated that the anaerobic oxidation of n-dodecane is initiated by a unique activation mechanism. The process involves the addition of the dodecane (B42187) molecule across the double bond of a fumarate (B1241708) molecule, a reaction catalyzed by the enzyme (1-methylalkyl)succinate synthase. This results in the formation of dodecylsuccinic acid metabolites. This initial step is a key mechanism for the anaerobic activation of long-chain alkanes, allowing them to enter into subsequent metabolic pathways for further degradation. The detection of these succinic acid adducts confirms a pathway for the breakdown of C12 chains under sulfate-reducing conditions.

Ecotoxicological Risk Assessment Methodologies

Assessing the potential ecological risk of chemicals like this compound requires systematic methodologies that integrate hazard and exposure information. Several frameworks are utilized by regulatory bodies and researchers to characterize these risks.

Another key strategy, particularly relevant under regulatory frameworks like REACH in Europe, involves Integrated Testing and Intelligent Assessment Strategies (ITS) . For groups of related chemicals ("categories") like thiochemicals, this approach aims to fill data gaps efficiently. It relies on principles of chemical similarity and common modes of action to justify the use of trend analysis and "read-across" techniques. For instance, the aquatic toxicity of a series of thioglycolates can be predicted based on the chain length of the alkyl group. This reduces the need for extensive animal testing by leveraging existing data from structurally similar compounds to estimate the properties and potential toxicity of the target chemical.

Aquatic Toxicity Assessment and Long-Term Effects on Organisms

The aquatic toxicity of this compound is a critical aspect of its environmental risk profile. While specific experimental data for this compound is limited, information on its isomers, such as dodecane-1-thiol and tert-dodecanethiol, provides valuable insights into its potential aquatic toxicity.

Acute Aquatic Toxicity:

Safety Data Sheets (SDS) for dodecane-1-thiol classify it as very toxic to aquatic life. vanderbilt.edufishersci.com This is supported by the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound, which includes the hazard statement H411: "Toxic to aquatic life with long lasting effects". nih.gov Studies on tert-dodecanethiol have reported EC50 (median effective concentration) values for aquatic invertebrates like Daphnia magna and a Ceriodaphnia species ranging from 0.16 to 3.9 mg/L. service.gov.uk The predicted acute LC50 (median lethal concentration) for fish is less than 0.1 mg/L. service.gov.uk

Interactive Data Table: Aquatic Toxicity of Dodecanethiol Isomers

| Species | Isomer | Endpoint | Value (mg/L) |

| Daphnia magna | tert-dodecanethiol | EC50 | 0.16 - 3.9 |

| Ceriodaphnia sp. | tert-dodecanethiol | EC50 | 0.16 - 3.9 |

| Fish (predicted) | tert-dodecanethiol | LC50 | < 0.1 |

Long-Term Effects on Organisms:

Predictive Modeling of Bioaccumulation Potential

Bioaccumulation, the process by which a chemical substance is absorbed by an organism from water and food, is a key factor in assessing the environmental risk of a compound. Predictive models for bioaccumulation often utilize the octanol-water partition coefficient (log Kow), a measure of a chemical's hydrophobicity.

A measured log Kow value of > 6.2 for tert-dodecanethiol suggests a high potential for bioaccumulation. service.gov.uk Based on this, tert-dodecanethiol is considered to meet the screening criteria for bioaccumulation. service.gov.uk This high hydrophobicity indicates that if this compound enters the aquatic environment, it is likely to partition from the water column into the fatty tissues of aquatic organisms.

However, the bioaccumulation potential is also influenced by the organism's ability to metabolize and eliminate the substance. A study on n-dodecane, the parent hydrocarbon of this compound, found that its bioconcentration factor (BCF) in fathead minnows was small compared to what would be predicted based on its hydrophobicity alone. nih.gov This was attributed to the efficient metabolism of n-dodecane by the fish, which prevented significant bioaccumulation. nih.gov While this suggests that metabolic processes could potentially mitigate the bioaccumulation of this compound, the presence of the thiol group may alter its metabolic fate compared to the parent alkane. Therefore, while predictive models based on log Kow indicate a potential for bioaccumulation, further research into the biotransformation of this compound in aquatic organisms is necessary for a more accurate assessment.

Development of Integrated Models for Ecological Impact Prediction

Predicting the ecological impact of a chemical like this compound requires a holistic approach that integrates various data points and models. Integrated models for ecological impact prediction aim to combine information on a chemical's fate, transport, exposure, and effects to provide a comprehensive risk assessment.

These models can range in complexity from simple exposure-response curves to more detailed toxicokinetic-toxicodynamic (TK-TD) models. nih.gov For a substance like this compound, an integrated model would consider its:

Environmental Fate: Including its persistence in water and sediment. Tert-dodecanethiol was not readily biodegradable in a 28-day test, suggesting that this compound may also be persistent. service.gov.uk

Aquatic Toxicity: Utilizing available acute and chronic toxicity data for this compound and its isomers.

Bioaccumulation Potential: Incorporating predictive models based on its physicochemical properties and considering potential metabolic processes.

Exposure Scenarios: Modeling potential release scenarios and resulting environmental concentrations.

Advanced modeling approaches, such as Bayesian networks, can be used to create a probabilistic risk assessment that accounts for uncertainties in the data. wwu.edu Such models can also incorporate the effects of other environmental stressors, like climate change, to predict the combined impact on ecosystems. unit.no While specific integrated models for this compound are not yet developed, the framework for such models exists and could be applied to better understand and manage the potential ecological risks posed by this compound. frontiersin.org

Advanced Analytical Methodologies for Characterizing Dodecane 2 Thiol and Its Derivatives

Spectroscopic Characterization Techniques

Advanced analytical methodologies are essential for the detailed characterization of dodecane-2-thiol and its derivatives, particularly when utilized as capping agents or in the formation of self-assembled monolayers. Spectroscopic techniques provide in-depth information regarding chemical bonding, molecular structure, and optical properties.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Bonding and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. When analyzing dodecanethiol, particularly in self-assembled monolayers (SAMs) on metal substrates, XPS provides direct evidence of the crucial sulfur-metal bond formation.

Research on n-dodecanethiol monolayers on polycrystalline nickel surfaces reveals that on clean, oxide-free surfaces, the sulfur (S 2p) region of the XPS spectra primarily shows the presence of thiolates. acs.org However, without electrochemical pretreatment to remove surface oxides, a significant proportion of the thiols become oxidized into sulfonates and sulfinates. acs.org Similar studies on gold and platinum surfaces show that the thiol/platinum system behaves differently from the thiol/gold system under X-ray irradiation, with the S 2p spectrum on gold changing over time to reveal both Au-thiolates and irradiation-induced sulfur species. researchgate.net This indicates that the nature of the substrate is a critical factor in the stability and chemical state of the adsorbed thiol.